![molecular formula C20H19N3O2S2 B2364145 N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251557-21-7](/img/structure/B2364145.png)
N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
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Description
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Researchers synthesized a series of 1,3,4-thiadiazole derivatives using this compound as a starting material. These derivatives were tested against bacterial strains such as E. coli, B. mycoides, and C. albicans. Notably, four compounds exhibited superior antimicrobial activity compared to others .
Cytotoxicity and Anticancer Potential
While specific studies on the anticancer potential of this compound are limited, exploring its cytotoxic effects against cancer cell lines could be an interesting avenue. Investigating its impact on breast cancer cell lines, for instance, may reveal valuable insights .
Anti-Inflammatory Properties
1,3,4-Thiadiazoles, including this compound, have been associated with anti-inflammatory effects. In an experimental setting, three derivatives demonstrated significant inhibition of paw edema, suggesting potential anti-inflammatory activity .
Antibacterial Agents
Particularly, compounds derived from this scaffold have shown antibacterial activity. For instance, compounds 5a and 5g exhibited considerable antibacterial effects against B. subtilis and P. aeruginosa, surpassing the standard drug used for comparison .
Other Potential Applications
While the above fields highlight specific areas of interest, further research may uncover additional applications. The compound’s chemical reactivity and structural features make it intriguing for medicinal chemistry, and its diverse biological properties warrant continued investigation .
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-26-15-6-3-13(4-7-15)12-21-18(24)14-5-8-16-17(11-14)22-20-23(19(16)25)9-2-10-27-20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULXYAFKMRKPJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
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